2-(2-Ethylphenyl)acetic acid
Overview
Description
2-(2-Ethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, where an ethyl group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)acetic acid typically involves the alkylation of phenylacetic acid. One common method is the Friedel-Crafts alkylation, where phenylacetic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-(2-ethylphenyl)acetone or this compound.
Reduction: Formation of 2-(2-ethylphenyl)ethanol.
Substitution: Formation of halogenated derivatives like 2-(2-ethylphenyl)bromoacetic acid.
Scientific Research Applications
2-(2-Ethylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Phenylacetic acid: The parent compound, lacking the ethyl substitution.
2-Phenylpropionic acid: Similar structure with a propionic acid group instead of acetic acid.
2-(4-Ethylphenyl)acetic acid: An isomer with the ethyl group at the para position.
Uniqueness: 2-(2-Ethylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ortho-substitution with an ethyl group can lead to different steric and electronic effects compared to its isomers and analogs, making it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
2-(2-ethylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCPOOBGCOZAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19418-95-2 | |
Record name | 2-(2-ethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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